Ethyl 4-hydroxyoxane-2-carboxylate

Catalog No.
S822758
CAS No.
1822505-24-7
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxyoxane-2-carboxylate

CAS Number

1822505-24-7

Product Name

Ethyl 4-hydroxyoxane-2-carboxylate

IUPAC Name

ethyl 4-hydroxyoxane-2-carboxylate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3

InChI Key

QTTRVQVEPJZWQD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC(CCO1)O

Canonical SMILES

CCOC(=O)C1CC(CCO1)O

Ethyl 4-hydroxyoxane-2-carboxylate is an organic compound characterized by its unique structure, which includes a hydroxy group and a carboxylate functional group attached to a cyclic oxane ring. This compound is part of a broader class of esters, which are derived from the reaction of carboxylic acids with alcohols. Ethyl 4-hydroxyoxane-2-carboxylate is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.

As with any unknown compound, it's best to exercise caution. Limited data suggests potential hazards associated with similar structures:

  • Skin irritation: Ketones can cause skin irritation.
  • Eye irritation: Vapors or dust may irritate eyes.
Typical of esters:

  • Hydrolysis: This reaction involves the breakdown of the ester into its constituent alcohol and carboxylic acid when treated with water, often catalyzed by an acid or base. For example, under basic conditions, it can yield ethyl alcohol and 4-hydroxyoxane-2-carboxylic acid .
  • Transesterification: Ethyl 4-hydroxyoxane-2-carboxylate can react with another alcohol to form a different ester. This process involves the exchange of the alkoxy group with another alcohol .
  • Esterification: The formation of this compound itself typically occurs through the reaction of a hydroxy acid with ethanol in the presence of an acid catalyst .

Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate can be achieved through several methods:

  • Esterification Reaction: This is the most common method, where 4-hydroxyoxane-2-carboxylic acid reacts with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) to form the ester and water .
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions involving suitable halides and hydroxylated compounds under basic conditions .
  • Cyclization Reactions: Starting from appropriate linear precursors, cyclization can lead to the formation of the oxane ring structure, followed by functionalization to introduce the hydroxy and carboxylic groups.

Ethyl 4-hydroxyoxane-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may be explored for their therapeutic potential in treating inflammatory diseases or as intermediates in drug synthesis.
  • Organic Synthesis: The compound serves as a building block in organic chemistry for synthesizing more complex molecules due to its reactive functional groups.
  • Agricultural Chemistry: Compounds similar in structure may be investigated for use in agrochemicals or as herbicides.

Ethyl 4-hydroxyoxane-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-hydroxybutanoateHydroxy group on a butanoic acid derivativeUsed as a flavoring agent and in cosmetics
Ethyl 3-hydroxybutanoateHydroxy group on a butanoic acid derivativeInvolved in metabolic pathways
Methyl 4-hydroxybenzoateHydroxylated benzoic acid derivativeCommonly used as a preservative
Propyl 3-hydroxypropanoateHydroxylated propanoic acid derivativePotential use in pharmaceuticals

Uniqueness

Ethyl 4-hydroxyoxane-2-carboxylate is unique due to its cyclic oxane structure combined with both hydroxy and carboxylic functionalities, which may influence its reactivity and potential applications differently compared to linear or aromatic analogs.

XLogP3

0.3

Dates

Modify: 2023-08-16

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